molecular formula C9H17NO B13162118 1-(1-Aminocyclopropyl)-2-ethylbutan-1-one

1-(1-Aminocyclopropyl)-2-ethylbutan-1-one

Cat. No.: B13162118
M. Wt: 155.24 g/mol
InChI Key: ZZRYINSKKGQTBK-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopropyl)-2-ethylbutan-1-one is a chemical compound with a unique structure that includes a cyclopropyl group attached to an aminobutanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclopropyl)-2-ethylbutan-1-one typically involves the cyclopropanation of an appropriate precursor followed by amination. One common method involves the reaction of 2-ethylbutanone with a cyclopropylamine under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclopropyl)-2-ethylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aminocyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

1-(1-Aminocyclopropyl)-2-ethylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(1-Aminocyclopropyl)-2-ethylbutan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The aminocyclopropyl group can interact with enzymes and receptors, modulating their activity and influencing cellular functions. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1-Aminocyclopropyl)-2-ethylbutan-1-one can be compared with other similar compounds, such as:

    1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene.

    Cyclopropylamine: A simpler compound with similar structural features.

    2-Ethylbutanone: The precursor used in the synthesis of this compound.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(1-aminocyclopropyl)-2-ethylbutan-1-one

InChI

InChI=1S/C9H17NO/c1-3-7(4-2)8(11)9(10)5-6-9/h7H,3-6,10H2,1-2H3

InChI Key

ZZRYINSKKGQTBK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)C1(CC1)N

Origin of Product

United States

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